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Compound of Interest

2-(Chloromethyl)-1,3-difluoro-4-
Compound Name:

methoxybenzene
CAS No.: 1508154-46-8
Cat. No.: B2816729

Get Quote

Part 1: Executive Summary & Chemical Identity

2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene is a highly reactive electrophile belonging
to the class of fluorinated benzyl chlorides. Its structural motif—a chloromethyl group flanked by
two fluorine atoms—imparts unique steric and electronic properties, making it a critical
intermediate for installing the 2,6-difluoro-3-methoxybenzyl moiety into drug scaffolds.

Due to the presence of the benzylic chloride and the electron-withdrawing fluorine substituents,
this compound acts as a potent alkylating agent and lachrymator. It requires stringent handling
protocols to prevent hydrolysis (degradation) and operator exposure.

Table 1: Chemical Identity & Physicochemical Profile
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Property Technical Specification

2-(Chloromethyl)-1,3-difluoro-4-

methoxybenzene

IUPAC Name

2,6-Difluoro-3-methoxybenzyl chloride; 1-
Common Synonyms )
Chloromethyl-2,6-difluoro-3-methoxybenzene

CAS Number 1508154-46-8
Molecular Formula CsH7CIF20
Molecular Weight 192.59 g/mol

) Low-melting solid or liquid (dependent on
Physical State .
purity/temperature)

Soluble in DCM, THF, Ethyl Acetate; Reacts

Solubilit
Y violently with water/alcohols
Stabilit Moisture Sensitive (Hydrolyzes to HCI + Benzyl
abili
Y alcohol); Heat Sensitive
2-8°C (Refrigerated) under Inert Atmosphere
Storage

(Argon/Nitrogen)

Part 2: Hazard Characterization (The "Why" Behind the
Safety)

To safely handle this compound, researchers must understand the causality of its hazards. It is
not merely "toxic"; it is a specific type of biological aggressor.

1. The Lachrymator Mechanism

Like other benzyl chlorides, this compound activates TRPAL ion channels in the corneal nerve
endings.

e Mechanism: The electrophilic carbon attacks cysteine residues on the TRPA1 receptor.

o Consequence: Immediate, debilitating tearing and blepharospasm (involuntary eyelid
closure) even at low ppm concentrations.
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o Operational Implication: Fume hood use is non-negotiable; standard safety glasses are
insufficient (goggles or face shields are required).

2. Alkylating Potential (CMR Risk)

As a benzylic halide activated by electron-withdrawing fluorines, it readily alkylates DNA bases
(guanine).

¢ Risk: Potential Carcinogen/Mutagen.

o Operational Implication: Double-gloving with specific breakthrough-resistant materials is
mandatory.

3. Corrosivity & Hydrolysis

Upon contact with mucosal moisture, the compound hydrolyzes:

This releases hydrochloric acid directly onto the tissue, causing chemical burns.

Part 3: Safe Handling & Storage Architecture

The following workflow ensures containment and stability.

Diagram 1: Safe Handling & Transfer Protocol
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Caption: Workflow for transferring moisture-sensitive benzyl chlorides. Warming to room
temperature (RT) before opening prevents condensation, which triggers hydrolysis.

Protocol 1. PPE & Engineering Controls

o Respiratory: Work strictly within a certified chemical fume hood. If outside containment, a full-
face respirator with organic vapor/acid gas cartridges (OV/AG) is required.

e Dermal:
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o Inner Glove: Nitrile (4 mil).

o Quter Glove: Silver Shield® (Laminate) or Viton®. Note: Standard nitrile degrades rapidly
against benzyl chlorides.

o Eye: Chemical splash goggles.[1] Face shield recommended during transfers >10g.

Part 4: Synthesis & Application Context

This compound is a "warhead" used to attach the lipophilic and metabolically stable 2,6-
difluoro-3-methoxybenzyl group.

Primary Application: Nucleophilic Substitution (S_N2)

It is commonly reacted with amines, thiols, or heterocycles (e.g., indazoles, pyrazoles) in the
presence of a non-nucleophilic base.

Key Reaction Parameters:
¢ Solvent: Anhydrous DMF, THF, or Acetonitrile.

e Base:

, or DIPEA.

e Temperature:
. (Avoid heating initially to prevent polymerization).

Diagram 2: Synthetic Pathway (Bubl Kinase Inhibitor Context)
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Caption: The reagent is synthesized via chloromethylation and subsequently consumed to
install the fluorinated benzyl group into the pharmacophore.

Part 5: Emergency Response & Waste Management
Spill Response Logic (Self-Validating)
o Evacuate: If >6mL is spilled outside a hood, evacuate the lab immediately (Lachrymator risk).

e Quench: Do not wipe with water (releases HCI). Cover with a mixture of sand + soda ash
(sodium carbonate) to neutralize acid generated.

o Decontaminate: Clean surface with a dilute solution of ammonia or aqueous amine (to
convert the alkyl halide to a less toxic amine) followed by soap and water.

Disposal

» Never dispose of unquenched material in solvent waste drums (risk of
polymerization/pressurization).

e Protocol: Quench excess reagent with a secondary amine (e.g., morpholine) or aqueous
NaOH in an ice bath before disposal into halogenated waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. saferack.com [saferack.com]

e To cite this document: BenchChem. [Technical Guide & SDS Profile: 2-(Chloromethyl)-1,3-
difluoro-4-methoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2816729/docs#technical-guide-sds-profile-2-
chloromethyl-1-3-difluoro-4-methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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